![molecular formula C11H9NO3S B12617810 3-Methoxy-2-(4-nitrophenyl)thiophene CAS No. 919792-39-5](/img/structure/B12617810.png)
3-Methoxy-2-(4-nitrophenyl)thiophene
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Overview
Description
3-Methoxy-2-(4-nitrophenyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This specific compound is characterized by the presence of a methoxy group at the third position and a nitrophenyl group at the second position of the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(4-nitrophenyl)thiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also common in industrial settings to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(4-nitrophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
3-Methoxy-2-(4-nitrophenyl)thiophene derivatives have been evaluated for their anticancer properties. A study revealed that modifications in the thiophene structure could lead to potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. Compounds derived from this scaffold exhibited strong antiproliferative activity across multiple cancer cell lines, with IC50 values ranging from 2.6 to 18 nM, indicating their potential as effective anticancer agents .
Structure-Activity Relationship (SAR)
The position of substituents on the thiophene ring significantly influences biological activity. For instance, variations in methoxy and amino group placements have been shown to enhance or reduce anticancer efficacy. Specifically, compounds with methoxy groups at the C-6 or C-7 positions demonstrated comparable effects on cell growth inhibition, suggesting that fine-tuning these substituents can optimize therapeutic outcomes .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves multi-component reactions (MCRs), which allow for the efficient assembly of complex structures from simpler precursors. This method not only enhances molecular diversity but also improves yields in a shorter reaction time .
Characterization Techniques
Characterization of synthesized compounds often employs techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compounds, which is crucial for subsequent biological evaluations .
Environmental Applications
Pesticidal Properties
Research indicates that thiophene derivatives, including this compound, exhibit herbicidal activities. Studies have shown promising results in controlling weed growth, making them potential candidates for developing environmentally friendly herbicides .
Material Science Applications
Conductive Polymers
Thiophene derivatives are integral to the development of conductive polymers used in organic electronics. The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability, which are vital for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Data Tables
Case Studies
- Anticancer Study : A series of synthesized thiophene derivatives were tested against human cancer cell lines using the MTT assay to determine their IC50 values. Results indicated that specific substitutions significantly enhanced antiproliferative activity compared to standard treatments .
- Herbicidal Activity Assessment : Field trials demonstrated that formulations containing thiophene derivatives effectively reduced weed populations without harming crop yields, highlighting their potential as sustainable agricultural solutions .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(4-nitrophenyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the methoxy and nitrophenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(4-nitrophenyl)thiophene
- 3-Methoxy-2-(3-nitrophenyl)thiophene
- 2-Methoxy-3-(3-nitrophenyl)thiophene
Uniqueness
3-Methoxy-2-(4-nitrophenyl)thiophene is unique due to the specific positioning of the methoxy and nitrophenyl groups on the thiophene ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the electronic and steric effects of the substituents can influence its reactivity and interactions with molecular targets .
Biological Activity
3-Methoxy-2-(4-nitrophenyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is influenced by its structural components, particularly the methoxy and nitrophenyl groups. These groups can enhance the compound's binding affinity to various molecular targets, such as enzymes and receptors. The specific pathways through which it exerts its effects can vary based on the biological context in which it is studied.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A comparative study demonstrated that certain thiophene derivatives had minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa.
Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
This compound | E. faecalis | 50 | 29 |
Similar Thiophene Derivative | P. aeruginosa | 40 | 24 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, a study on related thiophene compounds indicated that they could inhibit cell growth in cancer lines such as MCF-7 (breast cancer). The compound's effectiveness was linked to its ability to induce apoptosis and arrest the cell cycle at the S phase, suggesting a mechanism involving DNA synthesis inhibition .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, thiophene derivatives have demonstrated anti-inflammatory effects. Studies have shown that certain compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, when tested at a concentration of 10 µg/mL, some thiophene derivatives exhibited up to 89% inhibition of IL-6 compared to standard treatments like dexamethasone .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the antibacterial activity of thiophene derivatives against various strains, including Klebsiella pneumoniae. The results revealed that these compounds could effectively inhibit bacterial growth, showcasing their potential as therapeutic agents .
- Anticancer Mechanism : Research on related thiophenes indicated that they could induce apoptosis in MCF-7 cells with an IC50 value of approximately 225 µM. This suggests that modifications to the thiophene structure could enhance anticancer activity .
Properties
CAS No. |
919792-39-5 |
---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
3-methoxy-2-(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C11H9NO3S/c1-15-10-6-7-16-11(10)8-2-4-9(5-3-8)12(13)14/h2-7H,1H3 |
InChI Key |
BKMAYKUREDFONH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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